molecular formula C19H23NO4 B072407 Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1165-06-6

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B072407
CAS No.: 1165-06-6
M. Wt: 329.4 g/mol
InChI Key: VQZSDRXKLXBRHJ-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application of Dihydropyridines

Chemical Synthesis and Biological Activities Dihydropyridines (DHPs) are significant in synthetic organic chemistry due to their presence in various biologically active compounds. A review of recent methodologies for the synthesis of 1,4-DHPs via multi-component reactions highlights the Hantzsch Condensation reaction as a primary method for preparing these compounds. DHPs serve as the core structure in numerous drugs and exhibit a wide range of biological activities, suggesting their potential in developing therapeutic agents (Sohal, 2021).

Phthalates in Food and Packaging Research on phthalates, including diethyl phthalate (DEP), explores their widespread use as plasticizers in food processing and packaging. These compounds have raised concerns due to their potential health effects, leading to studies on their occurrence, metabolism, and exposure levels in foods and food packaging materials (Harunarashid et al., 2017).

Biochemistry of Betalains Betalains, containing a similar dihydropyridine core structure, exhibit a range of colors and have been studied for their antioxidant properties and potential health benefits. Their biosynthesis and applications in food coloring and pharmaceuticals highlight the versatility of dihydropyridine derivatives in various fields (Khan & Giridhar, 2015).

Mechanism of Action

Target of Action

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of dihydropyridine, which is known to have anti-inflammatory and analgesic activities . The primary targets of this compound are the inflammatory chemicals produced by white blood cells .

Mode of Action

The compound interacts with its targets by inhibiting the action of cyclooxygenase (COX-1 and COX-2) enzymes . These enzymes catalyze the biosynthesis of prostaglandins (PGs), which are involved in the development of pain and inflammation . By inhibiting these enzymes, the compound reduces inflammation and pain .

Biochemical Pathways

The compound affects the biochemical pathways involved in the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, it disrupts the synthesis of prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

Dihydropyridines are generally well-absorbed and have good bioavailability .

Result of Action

The compound’s action results in a rapid onset of anti-inflammatory action and exhibits prominent activity when compared with the standard drug . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is soluble in hot ethanol and slightly soluble in water . It is also sensitive to light, which can cause it to darken . Therefore, it should be stored in a dark place and sealed in dry conditions .

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11,17,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZSDRXKLXBRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151399
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165-06-6
Record name 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 63467
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Record name 1165-06-6
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 4-PHENYL-1,4-DIHYDRO-2,6-LUTIDINE-3,5-DICARBOXYLATE
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Record name DIETHYL 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Q & A

Q1: What is the molecular structure and conformation of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate?

A1: this compound (C19H23NO4) features a dihydropyridine ring that adopts a flattened boat conformation. This ring is not perfectly planar, and its base forms a dihedral angle of 88.78° with the attached phenyl ring. []

Q2: How is this compound synthesized?

A2: The synthesis of this compound can be achieved through a one-pot, three-component reaction. This reaction involves benzaldehyde, ethyl acetoacetate, and either ammonium acetate [] or ammonium bicarbonate []. Interestingly, crude glycerol, a byproduct of waste cooking oil treatment, can be effectively utilized as a solvent in this synthesis. []

Q3: How does the crystal structure of this compound influence its packing?

A3: The crystal packing of this compound is stabilized by intermolecular interactions. These interactions include strong hydrogen bonds between the nitrogen-hydrogen (N—H) group and oxygen (O) atoms (N—H⋯O), as well as weaker hydrogen bonds between carbon-hydrogen (C—H) groups and oxygen atoms (C—H⋯O). These interactions contribute to the overall stability of the crystal lattice. []

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